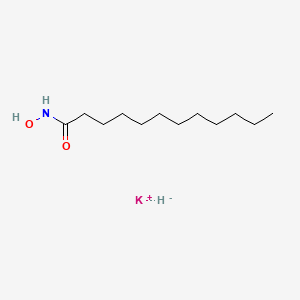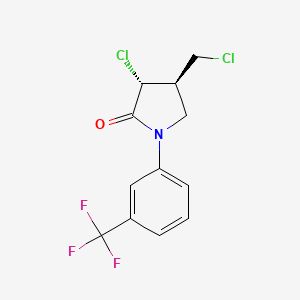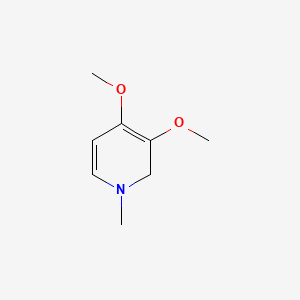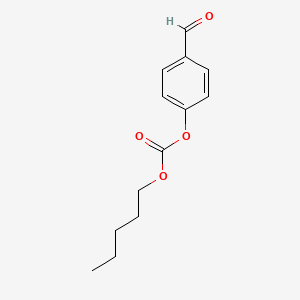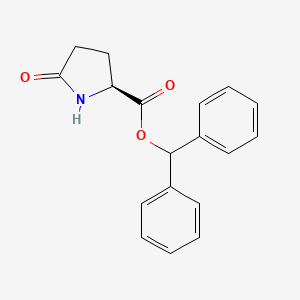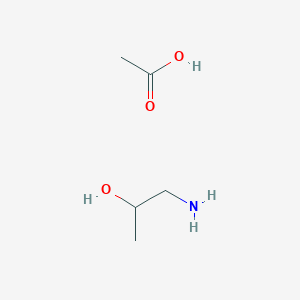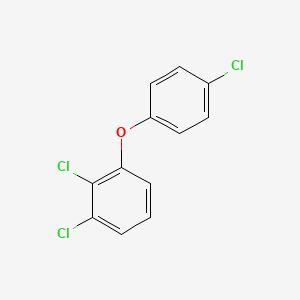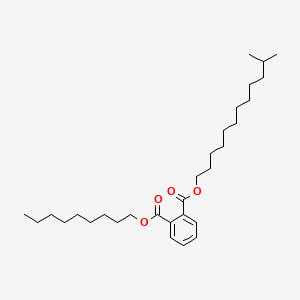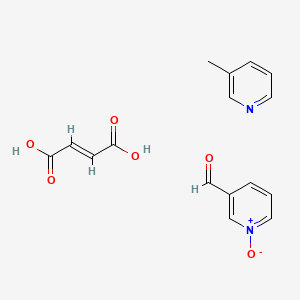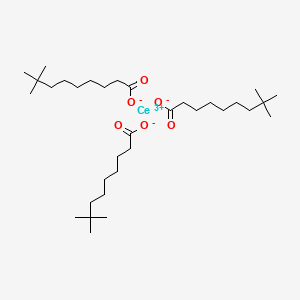
Cerium(3+) neoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) neoundecanoate is a chemical compound with the molecular formula C33H63CeO6. It is a cerium-based compound where cerium is in the +3 oxidation state. Cerium is a rare earth element, and its compounds are known for their unique chemical and physical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(3+) neoundecanoate can be synthesized through various methods. One common method involves the reaction of cerium(III) chloride with neoundecanoic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cerium salts are reacted with neoundecanoic acid. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(3+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under suitable conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cerium(4+) compounds, while substitution reactions can produce a variety of cerium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cerium(3+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Research is ongoing into the use of cerium compounds in drug delivery systems and as therapeutic agents for diseases involving oxidative stress.
Wirkmechanismus
The mechanism by which cerium(3+) neoundecanoate exerts its effects is primarily through its redox activity. Cerium can cycle between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling enables cerium compounds to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Cerium(3+) neoundecanoate can be compared with other cerium compounds, such as cerium(3+) acetate and cerium(3+) nitrate. While all these compounds share the ability to undergo redox cycling, this compound is unique due to its specific ligand structure, which can influence its solubility, stability, and reactivity. Similar compounds include:
Cerium(3+) acetate: Used in similar applications but with different solubility and reactivity profiles.
Cerium(3+) nitrate: Commonly used in analytical chemistry and as a precursor for other cerium compounds.
Eigenschaften
CAS-Nummer |
93920-13-9 |
|---|---|
Molekularformel |
C33H63CeO6 |
Molekulargewicht |
696.0 g/mol |
IUPAC-Name |
cerium(3+);8,8-dimethylnonanoate |
InChI |
InChI=1S/3C11H22O2.Ce/c3*1-11(2,3)9-7-5-4-6-8-10(12)13;/h3*4-9H2,1-3H3,(H,12,13);/q;;;+3/p-3 |
InChI-Schlüssel |
BEZYQDVFLCXQHB-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


